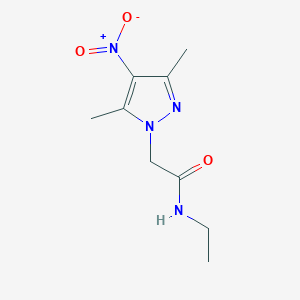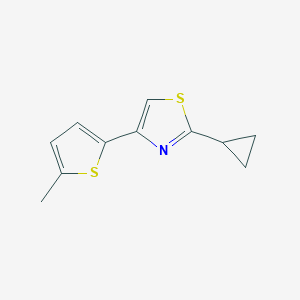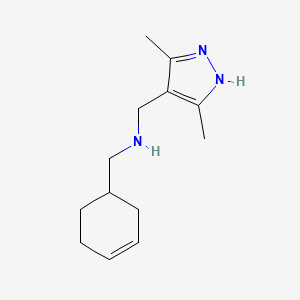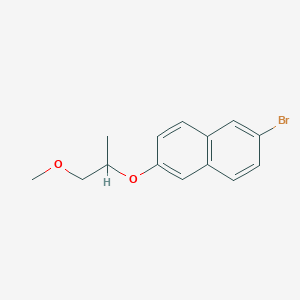
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group at position 4 and two methyl groups at positions 3 and 5 on the pyrazole ring, along with an ethylacetamide group attached to the nitrogen atom at position 1.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by nitration and subsequent acylation. One common method includes:
Cyclocondensation: Reacting hydrazine with 3,5-dimethyl-2,4-dione under acidic conditions to form 3,5-dimethyl-1H-pyrazole.
Nitration: Nitrating the 3,5-dimethyl-1H-pyrazole using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at position 4.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Acylation: The ethylacetamide group can undergo further acylation reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Acylation: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Reduction: 2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-N-ethylacetamide.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Acylation: Compounds with additional acyl groups attached to the ethylacetamide moiety.
科学研究应用
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
相似化合物的比较
Similar Compounds
3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the ethylacetamide group.
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzoic acid: Contains a benzoic acid moiety instead of the ethylacetamide group.
3,5-dimethyl-1H-pyrazole: Lacks both the nitro and ethylacetamide groups.
Uniqueness
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide is unique due to the presence of both the nitro and ethylacetamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications.
属性
分子式 |
C9H14N4O3 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H14N4O3/c1-4-10-8(14)5-12-7(3)9(13(15)16)6(2)11-12/h4-5H2,1-3H3,(H,10,14) |
InChI 键 |
OTKRYMSQYVFSGC-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14914270.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol](/img/structure/B14914271.png)
![(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B14914291.png)

![n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14914310.png)



![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)


![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)

![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
